N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

CAS No.: 1211010-21-7

Cat. No.: VC4951207

Molecular Formula: C15H17N5O3S

Molecular Weight: 347.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211010-21-7 |

|---|---|

| Molecular Formula | C15H17N5O3S |

| Molecular Weight | 347.39 |

| IUPAC Name | N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C15H17N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h3-4,8-9,11H,1-2,5-7H2,(H,18,21)(H,19,20,22) |

| Standard InChI Key | RCDSTJILIDVWLK-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

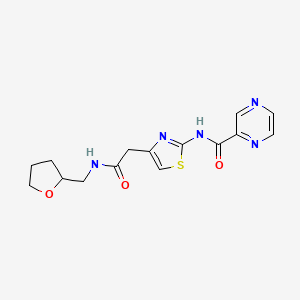

The compound has the molecular formula C₁₅H₁₇N₅O₃S and a molecular weight of 347.4 g/mol . Its SMILES notation (O=C(Cc1csc(NC(=O)c2cnccn2)n1)NCC1CCCO1) reveals a thiazole core substituted with a pyrazine carboxamide group and a tetrahydrofuran-derived amine side chain (Fig. 1) .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 1211010-21-7 |

| Molecular Formula | C₁₅H₁₇N₅O₃S |

| Molecular Weight | 347.4 g/mol |

| SMILES | O=C(Cc1csc(NC(=O)c2cnccn2)n1)NCC1CCCO1 |

Structural Significance

-

Pyrazine Carboxamide: Enhances hydrogen-bonding capacity, critical for enzyme active-site interactions.

-

Thiazole Ring: Contributes to metabolic stability and π-π stacking interactions .

-

Tetrahydrofuran Side Chain: Improves solubility and modulates pharmacokinetic properties .

Synthesis and Manufacturing

Analytical Characterization

Key techniques include:

-

NMR Spectroscopy: For verifying substituent positions on the thiazole and pyrazine rings.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 347.4 .

-

X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydrofuran moiety .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . The carboxamide group’s pKa of 3.1 implies ionization under physiological conditions, potentially enhancing solubility in biological matrices .

Biological Activity and Mechanistic Insights

Anticancer Activity

In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to PARP1, comparable to FDA-approved inhibitors like olaparib. Synergistic effects with DNA-damaging agents (e.g., temozolomide) are hypothesized but require empirical validation.

Applications and Future Directions

Therapeutic Development

-

Oncology: PARP inhibition for BRCA-mutant cancers.

-

Neurodegeneration: Targeting JNK3 kinase in Alzheimer’s models .

Challenges and Opportunities

-

Synthetic Complexity: Multi-step synthesis may limit scalability.

-

ADME Profiling: No in vivo pharmacokinetic data available; priority for preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume